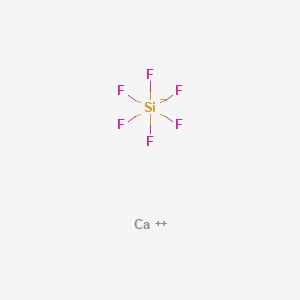

Hexafluorosilicate de calcium

Vue d'ensemble

Description

Calcium hexafluorosilicate is an inorganic compound with the chemical formula CaSiF₆. It is a colorless, crystalline solid that is insoluble in cold water but reacts with hot water. This compound is commonly used in various industrial applications, including as a flotation agent and insecticide .

Applications De Recherche Scientifique

Calcium hexafluorosilicate has several applications in scientific research and industry:

- Chemistry: Used as a precursor for the synthesis of other fluorine-containing compounds.

- Biology and Medicine: Investigated for its potential use in dental treatments due to its ability to occlude dentine tubules .

- Industry: Employed as a flotation agent in the mining industry and as an insecticide in agriculture .

Mécanisme D'action

Target of Action

Calcium hexafluorosilicate primarily targets the hexafluorosilicate ion (SiF6^2−) . The compound’s interaction with this ion plays a crucial role in its mechanism of action .

Mode of Action

Calcium hexafluorosilicate interacts with its target through a process of neutralization and purification . This interaction is achieved by dosing calcium hydroxide, leading to the precipitation of calcium fluoride (CaF2) and the hydrolytic decomposition of the hexafluorosilicate ion (SiF6^2−) to CaF2 . The precipitation behavior is strongly dependent on the calcium (Ca)/silicon (Si) molar ratio .

Biochemical Pathways

The compound’s interaction with the hexafluorosilicate ion suggests it may influence pathways related tofluorine metabolism .

Pharmacokinetics

It’s known that the compound isinsoluble in cold water and partially decomposes in hot water . This suggests that its bioavailability may be influenced by factors such as temperature and the presence of other ions.

Result of Action

The primary result of calcium hexafluorosilicate’s action is the precipitation of calcium fluoride (CaF2) . This occurs when the compound interacts with the hexafluorosilicate ion (SiF6^2−), leading to the hydrolytic decomposition of the ion to CaF2 . The precipitation of silicon dioxide on the surface of the previously formed CaF2 is also observed .

Action Environment

The action of calcium hexafluorosilicate is influenced by environmental factors such as temperature and the presence of other ions . For instance, the compound is insoluble in cold water but partially decomposes in hot water . Additionally, the presence of calcium and silicon ions in the environment can influence the compound’s precipitation behavior .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calcium hexafluorosilicate can be synthesized by reacting calcium carbonate or calcium nitrate with hexafluorosilicic acid. The reaction is typically carried out in an aqueous medium: [ \text{CaCO}_3 + \text{H}_2\text{SiF}_6 \rightarrow \text{CaSiF}_6 + \text{H}_2\text{O} + \text{CO}_2 ] This reaction produces calcium hexafluorosilicate along with water and carbon dioxide .

Industrial Production Methods: In industrial settings, calcium hexafluorosilicate is often produced as a byproduct during the processing of phosphate ores. The hexafluorosilicic acid generated in this process is neutralized with calcium compounds to produce calcium hexafluorosilicate .

Analyse Des Réactions Chimiques

Types of Reactions: Calcium hexafluorosilicate primarily undergoes decomposition reactions when exposed to heat or certain chemical reagents. It can decompose to release silicon tetrafluoride and calcium fluoride.

Common Reagents and Conditions:

Heat: When heated, calcium hexafluorosilicate decomposes to form silicon tetrafluoride and calcium fluoride.

Acids: Reacts with strong acids to release hexafluorosilicic acid.

Major Products:

- Silicon tetrafluoride (SiF₄)

- Calcium fluoride (CaF₂)

Comparaison Avec Des Composés Similaires

- Sodium hexafluorosilicate (Na₂SiF₆)

- Ammonium hexafluorosilicate ((NH₄)₂SiF₆)

- Hexafluorosilicic acid (H₂SiF₆)

Comparison: Calcium hexafluorosilicate is unique due to its specific interactions with calcium ions, which are not present in sodium or ammonium hexafluorosilicate. This makes it particularly useful in applications where calcium’s properties are beneficial, such as in dental treatments .

Propriétés

IUPAC Name |

calcium;hexafluorosilicon(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.F6Si/c;1-7(2,3,4,5)6/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWSBMWWVFJIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaF6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884944 | |

| Record name | Silicate(2-), hexafluoro-, calcium (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: Solid; [Merck Index] Powder; [MP Biomedicals MSDS] | |

| Record name | Calcium hexafluorosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12682 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16925-39-6 | |

| Record name | Calcium fluorosilicate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16925-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicate(2-), hexafluoro-, calcium (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium hexafluorosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM HEXAFLUOROSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NVP93XVQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the key structural differences between anhydrous and bishydrated calcium hexafluorosilicate?

A1: [, ] Anhydrous calcium hexafluorosilicate (CaSiF6) exhibits a trigonal crystal structure belonging to the R-3 space group. This structure is analogous to various other MIIAIVF6 or MIAVF6 compounds, including certain silicates, germanates, and stannates. [] Conversely, the bishydrated form (CaSiF6·2H2O) crystallizes in a monoclinic P21/n space group. Its structure is characterized by centrosymmetric [Ca(μ-H2O)2Ca]4+ dimers interconnected by hexafluorosilicate anions to create a dense 3D framework. The structure also includes an additional water molecule directly bonded to the Ca2+ ion, resulting in an F5O3 octahedral coordination. []

Q2: How can synthetic calcium hexafluorosilicate be produced with enhanced silicon tetrafluoride sorption properties?

A2: [] High-sorption-capacity calcium hexafluorosilicate can be synthesized by introducing calcium carbonate powder and a 3.5-6.5 M hydrofluorosilicic acid solution to a heated (60-80°C) solution saturated with calcium hexafluorosilicate and containing at least 3.5 moles of hydrofluorosilicic acid. This process can also utilize recycled mother liquor. Maintaining a specific volume of hydrofluorosilicic acid in the reaction zone, equivalent to the reduction in recycled mother liquor returned after calcium hexafluorosilicate precipitation, is crucial. A consistent fluorine-to-silicon ratio of 6:1 in the hydrofluorosilicic acid solution is maintained by adding hydrogen fluoride when fluorine is deficient and silicon dioxide or silicon tetrafluoride when fluorine is in excess. This method yields high-quality synthetic fluorite suitable for use as a silicon tetrafluoride sorbent, as well as a material for producing hydrogen fluoride and silicon tetrafluoride used in various industries. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B96843.png)

![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)